molecular formula C12H13NOS B2666516 2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-94-7

2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2666516
CAS No.: 338416-94-7
M. Wt: 219.3
InChI Key: SJAMCTSYRIJKSG-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

2-(Ethylsulfanyl)-1-methyl-1H-indole-3-carbaldehyde is involved in chemical synthesis processes due to its reactivity and versatility as a building block in organic chemistry. The molecule serves as a precursor in the efficient synthesis of various heterocyclic compounds. For example, Gribble et al. (2002) described the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole-3-carbaldehyde, demonstrating the utility of indole derivatives in constructing fused heterocyclic structures (G. Gribble, Jun Jiang, Yanbing Liu, 2002). Similarly, the work of Kuniyoshi Shimizu et al. (2003) highlights the use of indole-3-carbaldehyde as a tyrosinase inhibitor, showcasing its potential in developing biochemical tools or therapeutic agents (Kuniyoshi Shimizu, X. Geng, Mika Hashiguchi, et al., 2003).

Photophysical Studies

The indole core of this compound makes it a candidate for photophysical studies. Anita Kailas Sanap et al. (2015) explored the synthesis and photophysical properties of novel coumarin-based styryl dyes incorporating indole-3-carbaldehyde, indicating its role in the development of materials with specific optical properties (Anita Kailas Sanap, Kailas K. Sanap, G. Shankarling, 2015).

Catalytic and Synthetic Applications

Indole derivatives, by extension, including those related to this compound, find applications in catalysis and synthetic chemistry. M. Singh et al. (2017) designed palladacycles from indole-based ligands, showing the application of indole derivatives in catalyzing organic reactions, which could be indirectly relevant to derivatives like this compound (M. Singh, Fariha Saleem, R. Pal, et al., 2017).

Green Chemistry

In the context of sustainable and green chemistry, the synthesis and applications of indole-3-carbaldehyde derivatives underscore the importance of environmentally friendly synthetic routes. Yogita Madan (2020) reported a green, nanocatalyzed synthetic route for Knoevenagel condensation involving indole-3-carbaldehyde, highlighting the molecule's role in facilitating reactions under benign conditions (Yogita Madan, 2020).

Properties

IUPAC Name

2-ethylsulfanyl-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAMCTSYRIJKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C2=CC=CC=C2N1C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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